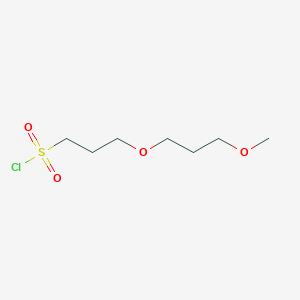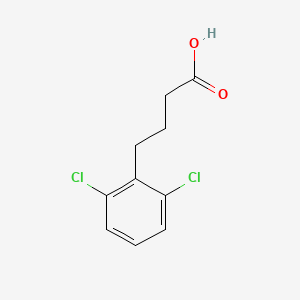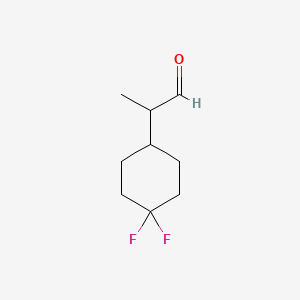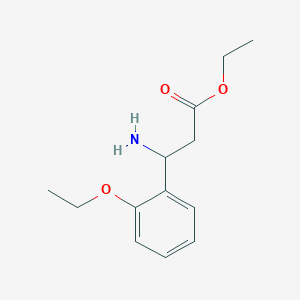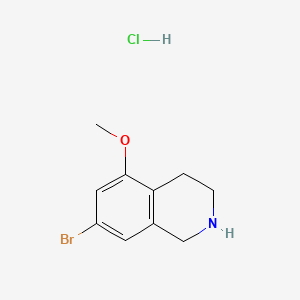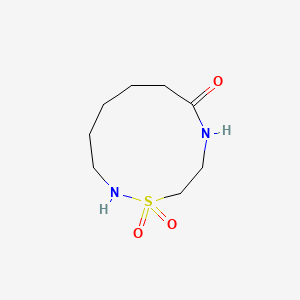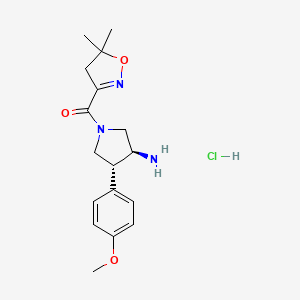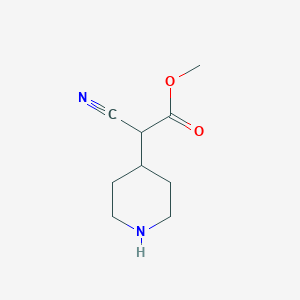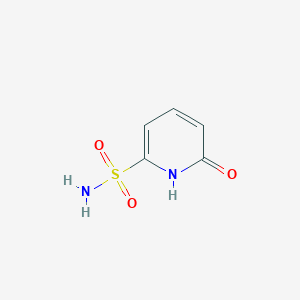
6-Hydroxypyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxypyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and diuretic properties. This compound features a pyridine ring substituted with a hydroxyl group at the 6-position and a sulfonamide group at the 2-position, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyridine-2-sulfonamide typically involves the sulfonation of 6-hydroxypyridine. One common method includes the reaction of 6-hydroxypyridine with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide group . The reaction conditions often require controlled temperatures and the use of organic or inorganic bases to facilitate the nucleophilic attack by the amine on the sulfonyl chloride intermediate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxypyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine-2,6-dione, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
6-Hydroxypyridine-2-sulfonamide has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxypyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties, but with a different structure and spectrum of activity.
Sulfadiazine: Used in combination with other drugs to treat infections, it has a similar mechanism of action but different pharmacokinetics.
Uniqueness: 6-Hydroxypyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other sulfonamides .
Properties
Molecular Formula |
C5H6N2O3S |
|---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
6-oxo-1H-pyridine-2-sulfonamide |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8)(H2,6,9,10) |
InChI Key |
ONWORRMQKSNTNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


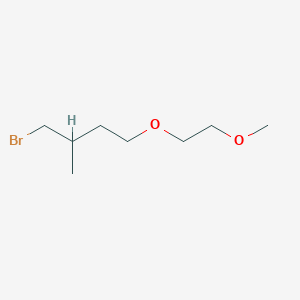
![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
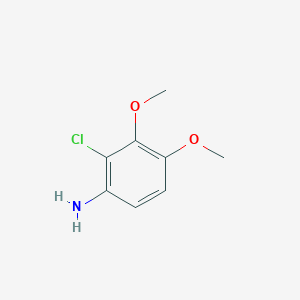


![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)
